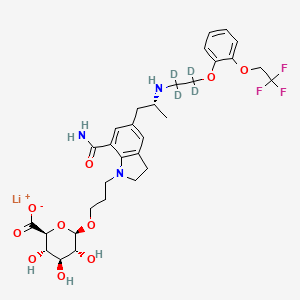

Silodosin glucuronide-d4 (lithium)

Description

Silodosin glucuronide-d4 (lithium) (CAS: 879396-70-0) is a deuterium-labeled isotopologue of silodosin-β-D-glucuronide, the primary active metabolite of silodosin, a selective α1a-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH) . This compound is chemically modified by replacing four hydrogen atoms with deuterium at specific positions, enhancing its utility as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies. Its deuterated structure minimizes matrix effects and ensures precise quantification of silodosin and its glucuronide metabolite in biological matrices like human plasma .

Properties

Molecular Formula |

C31H39F3LiN3O10 |

|---|---|

Molecular Weight |

681.6 g/mol |

IUPAC Name |

lithium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C31H40F3N3O10.Li/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i8D2,12D2; |

InChI Key |

BCZLDWFDRYOXKP-WQEZOVLFSA-M |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Li+] |

Canonical SMILES |

[Li+].CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silodosin glucuronide-d4 involves the incorporation of a glucuronosyl unit onto silodosin. This process is challenging due to the presence of multiple basic groups in silodosin that can neutralize acidic activators and decrease the nucleophilicity of hydroxy groups. The successful synthesis was achieved using perbenzoylated d-glucuronosyl N-phenyltrifluroacetimidate as a donor in combination with sequential addition of TMSOTf .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, glycosylation, and purification processes .

Chemical Reactions Analysis

Types of Reactions

Silodosin glucuronide-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of silodosin glucuronide-d4 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of silodosin glucuronide-d4, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Silodosin glucuronide-d4 is widely used in scientific research, particularly in:

Pharmacokinetic Studies: It serves as a stable isotope-labeled internal standard for the quantification of silodosin and its metabolites in biological samples using techniques like LC-MS/MS.

Pharmacological Evaluations: The compound is used to study the pharmacological effects and metabolic pathways of silodosin.

Chemistry: It is used in the synthesis and study of glucuronide conjugates and their properties.

Biology and Medicine: The compound aids in understanding the metabolism and excretion of silodosin in the human body.

Mechanism of Action

Silodosin glucuronide-d4 exerts its effects by acting as a metabolite of silodosin. Silodosin is a selective antagonist of alpha-1 adrenergic receptors, particularly the alpha-1A subtype, which regulates smooth muscle tone in the bladder neck, prostate, and prostatic urethra. By binding to these receptors, silodosin relaxes the smooth muscles, improving urinary symptoms and alleviating bladder outlet obstruction .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key distinctions between silodosin glucuronide-d4 (lithium) and analogous compounds:

Pharmacokinetic and Analytical Differentiation

- Silodosin Glucuronide-d4 (Lithium) vs. Non-Deuterated Glucuronide: The deuterated form exhibits nearly identical chromatographic behavior to the non-deuterated metabolite but is distinguished by a +4 Da mass shift in MS detection. This allows simultaneous quantification of both compounds without cross-interference, ensuring accuracy in pharmacokinetic parameters (e.g., Cmax, AUC) . Example Application: A validated LC-MS/MS method using silodosin glucuronide-d4 achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for silodosin in human plasma, demonstrating superior sensitivity compared to methods using non-isotopic IS .

- Comparison with Parent Drug (Silodosin): Silodosin itself has a short plasma half-life (~6 hours), while its glucuronide metabolite contributes to prolonged pharmacological activity.

Role of Impurities :

Impurities like the dehydro and nitrile derivatives are structurally distinct and lack therapeutic or analytical utility. They are monitored solely to comply with regulatory guidelines (e.g., ICH Q3A/B) .

Research and Regulatory Context

- Bioequivalence Studies : Silodosin glucuronide-d4 is indispensable in bioequivalence testing, where precise measurement of metabolite ratios ensures compliance with FDA and EMA guidelines .

Supplier and Handling Considerations

Silodosin glucuronide-d4 (lithium) is a controlled substance with stringent handling requirements (e.g., BSL certification, cold-chain logistics). Suppliers like SynZeal and Nanjing Beiyu Biotech offer custom synthesis with detailed Certificates of Analysis (COA) to meet regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.